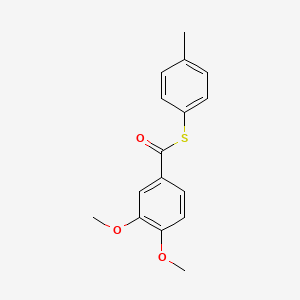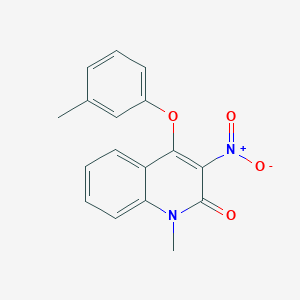![molecular formula C17H17F2NO2 B5879585 N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.
作用机制
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide selectively binds to and inhibits the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 channels are primarily expressed in sensory neurons and are involved in pain perception and inflammation. N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's inhibition of TRPV1 channels leads to a decrease in calcium influx, which results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's inhibition of TRPV1 channels has been shown to have various biochemical and physiological effects. In animal models, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been shown to reduce pain and inflammation in various conditions, including arthritis, neuropathic pain, and inflammatory bowel disease. N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has also been shown to have anti-tumor effects in some cancer models, although the mechanism of action is not fully understood. Additionally, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been shown to have a role in thermoregulation, as TRPV1 channels are involved in temperature sensing.
实验室实验的优点和局限性
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's selective antagonism of TRPV1 channels makes it a useful tool for studying the role of these channels in various diseases and conditions. However, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's potency and selectivity may vary depending on the experimental conditions, and it may have off-target effects at higher concentrations. Additionally, N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's low solubility in aqueous solutions may limit its use in some experiments.
未来方向
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's potential therapeutic applications and selective antagonism of TRPV1 channels make it a promising candidate for further research. Future studies could investigate N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's efficacy and safety in various disease models, as well as its potential as a cancer therapy. Additionally, further research could explore the mechanism of N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's anti-tumor effects and its role in thermoregulation. Finally, the development of more potent and selective TRPV1 antagonists could lead to the discovery of new therapeutic targets for pain and inflammation-related disorders.
合成方法
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide can be synthesized using a multi-step process starting from 2,6-difluoroanisole and 4-isopropylbenzoic acid. The first step involves the formation of 2-(difluoromethoxy)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-isopropylaniline to yield N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide.
科学研究应用
N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has been studied for its potential therapeutic applications in various diseases and conditions. TRPV1 channels are involved in pain perception, inflammation, and thermoregulation, and N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's selective antagonism of these channels makes it a promising candidate for the treatment of pain and inflammation-related disorders. N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide has also been studied in the context of cancer, where TRPV1 channels are overexpressed in some cancer cells, and N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide's inhibition of these channels may have anti-tumor effects.
属性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-11(2)12-7-9-13(10-8-12)16(21)20-14-5-3-4-6-15(14)22-17(18)19/h3-11,17H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDHDTWEEIKLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)


![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
